molecular formula C15H22BFO3 B6355312 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 2121515-28-2

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B6355312
CAS No.: 2121515-28-2
M. Wt: 280.14 g/mol
InChI Key: JAXVBAKRKKWGHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are often involved in the Suzuki–Miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-fluoro-4-isopropoxyphenyl group) from boron to palladium . The resulting changes include the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis for the construction of biaryl compounds . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of this compound are largely dependent on the specific context of its use. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its action and efficacy, can be significantly affected by the pH of the environment .

Preparation Methods

The synthesis of 2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-isopropoxyphenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, ethanol).

Comparison with Similar Compounds

2-Fluoro-4-isopropoxyphenylboronic acid pinacol ester can be compared with other boronic esters such as:

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The presence of the isopropoxy group in this compound provides unique steric and electronic properties that can be advantageous in specific synthetic applications.

Properties

IUPAC Name

2-(2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXVBAKRKKWGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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